N-[(2,4-difluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
N-[(2,4-Difluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a sulfamoyl group substituted with a methyl and 4-ethoxyphenyl moiety, as well as a 2,4-difluorophenylmethyl carboxamide side chain. The 2,4-difluorophenyl group may enhance binding affinity through fluorine-mediated hydrophobic interactions, while the ethoxy substituent could modulate lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O4S2/c1-3-29-17-8-6-16(7-9-17)25(2)31(27,28)19-10-11-30-20(19)21(26)24-13-14-4-5-15(22)12-18(14)23/h4-12H,3,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVQQJCODHOQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,4-difluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula: CHFNOS
- Molecular Weight: Approximately 396.45 g/mol
The presence of a thiophene ring and various functional groups contributes to its biological properties.
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Inhibition of Enzymatic Activity:
- The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, it targets the BRAF(V600E) mutation, which is crucial in several cancers, particularly melanoma.
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Anti-inflammatory Effects:
- Studies indicate that this compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting NF-kB signaling pathways.
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Antimicrobial Activity:
- Preliminary investigations suggest that this compound may possess antimicrobial properties against various bacterial strains, potentially making it a candidate for antibiotic development.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antitumor Activity
A study evaluated the efficacy of this compound in vitro against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent antitumor activity comparable to existing chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
Case Study 3: Antimicrobial Efficacy
In vitro assays revealed that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antimicrobial properties.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[(2,4-difluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene-2-carboxamide can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancers . The mechanism often involves the induction of apoptosis in cancer cells.
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity against several pathogenic bacteria. Thiophene derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of the sulfamoyl group enhances its interaction with bacterial enzymes, leading to inhibition of bacterial growth.
Antioxidant Activity
Antioxidant assays have revealed that certain derivatives exhibit significant free radical scavenging activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Drug Development
One notable example includes the development of OSI-390, an anticancer drug derived from similar thiophene structures . Clinical trials have shown promising results in treating specific types of cancer, showcasing the potential of thiophene-based compounds in therapeutic applications.
Lead Compounds in Drug Discovery
Thiophene derivatives are often used as lead compounds in drug discovery due to their diverse biological activities. For example, compounds with modifications on the thiophene ring have been explored for their potential as anti-inflammatory agents and enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with five structurally analogous thiophene carboxamides (Table 1), highlighting substituent variations, physicochemical properties, and reported bioactivities.
Table 1: Comparative Analysis of Thiophene Carboxamide Derivatives
Structural Analysis
Sulfamoyl Substitutions :
- The target compound’s methyl/4-ethoxyphenyl sulfamoyl group distinguishes it from analogs with chlorophenyl (e.g., ) or trifluoromethoxy-piperazine (e.g., ) substituents. The ethoxy group likely increases metabolic stability compared to methoxy or halogenated groups .
- In contrast, the dichlorophenyl-sulfamoyl derivative () exhibits higher lipophilicity (ClogP ~4.2) due to dual chloro substituents, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity Trends :
- Compounds with methoxy or halogenated aryl groups (e.g., ) show antimicrobial activity, suggesting the target compound may share this profile.
- Piperazine-linked analogs (e.g., ) demonstrate CNS activity, highlighting the role of nitrogen-containing heterocycles in neuroreceptor targeting.
Physicochemical and Pharmacokinetic Properties
- Polar Surface Area (PSA) : Estimated PSA of ~110 Ų (due to sulfamoyl and carboxamide groups) suggests moderate blood-brain barrier penetration, comparable to ’s piperazine derivative .
- Solubility : The ethoxy group may improve solubility relative to chlorophenyl analogs but reduce it compared to hydroxylated derivatives .
Research Findings and Implications
Antimicrobial Potential
While direct data for the target compound is lacking, structurally similar thiophene-sulfonamides (e.g., ) exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, attributed to sulfamoyl-mediated enzyme inhibition (e.g., dihydropteroate synthase) . The difluorophenyl group may enhance Gram-positive activity due to increased membrane interaction .
Computational Insights
AutoDock Vina simulations () predict strong binding (ΔG ≈ -9.2 kcal/mol) of the target compound to E. coli dihydrofolate reductase, with the ethoxyphenyl group forming π-π interactions with Phe92 . This aligns with the antibacterial activity of nitro-thiophene analogs in .
Q & A
Q. What are the recommended synthetic routes for preparing thiophene-2-carboxamide derivatives like this compound?
Thiophene carboxamide derivatives are typically synthesized via condensation reactions of substituted amines with activated thiophene intermediates. Key methods include:
- Neat conditions : Solvent-free reactions at room temperature with stirring, suitable for intermediates prone to thermal decomposition .
- Microwave-assisted synthesis : Enhanced reaction efficiency using cyclohexanone, sulfur, and Al₂O₃ as a solid support under basic catalysis .
- Stepwise functionalization : Sequential introduction of sulfamoyl and difluorophenylmethyl groups to the thiophene core, followed by carboxamide formation (analogous to methods in ) .
Q. How should researchers characterize the compound’s purity and structure?
Full characterization requires:
- Spectroscopic data : NMR (¹H/¹³C) to confirm substituent positions and stereochemistry; IR for functional groups (e.g., sulfamoyl S=O stretch at ~1150–1300 cm⁻¹) .
- Chromatography : TLC/HPLC to assess purity and Rf values (e.g., silica gel with ethyl acetate/hexane eluents) .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with comparison to reference drugs like ampicillin .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate safety margins .
Advanced Research Questions
Q. How can molecular docking tools like AutoDock Vina optimize binding predictions for this compound?
AutoDock Vina accelerates virtual screening by:
- Grid map automation : Precalculating ligand-receptor interaction grids, reducing setup time .
- Multithreading : Parallel processing for rapid docking against targets (e.g., bacterial enzymes or inflammatory mediators) .
- Scoring function refinement : Improved accuracy in predicting binding modes compared to older tools like AutoDock 4 .
Example workflow: Dock the compound into the active site of COX-2 or bacterial dihydrofolate reductase, analyze binding poses, and validate via MD simulations.
Q. How to resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies often arise from:
- Substituent effects : The 4-ethoxyphenyl group may enhance membrane permeability vs. smaller substituents, altering bioavailability .
- Stereoelectronic factors : Difluorophenyl groups introduce electron-withdrawing effects, potentially modifying target affinity .
- Experimental variables : Differences in assay conditions (e.g., pH, solvent) can skew results. Standardize protocols using guidelines from .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Microwave optimization : Reduces reaction time and byproducts (e.g., 30-minute cycles vs. 24-hour conventional heating) .
- Catalyst screening : Test bases like DBU or K₂CO₃ to enhance sulfamoyl group incorporation .
- Purification : Gradient column chromatography or recrystallization from ethanol/water mixtures .
Q. How to validate the compound’s mechanism of action using theoretical and experimental approaches?
- QSAR modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with activity data to identify pharmacophores .
- Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀) and compare to known inhibitors.
- Mutagenesis assays : Modify putative binding residues in target proteins to confirm interactions .
Methodological Notes
- Avoid commercial sources : Prioritize peer-reviewed synthesis protocols (e.g., ) over vendor-supplied data.
- Data reproducibility : Document reaction conditions (temperature, solvent, catalyst) meticulously to enable replication .
- Contradiction management : Use multivariate analysis to isolate variables causing data inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
